molecular formula C25H30N6O2 B3344589 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] CAS No. 810-16-2

4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]

Cat. No.: B3344589
CAS No.: 810-16-2
M. Wt: 446.5 g/mol
InChI Key: GEFDLFMKEPTYLA-UHFFFAOYSA-N
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Description

4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one], commonly known as Diantipyrylmethane (DAM), is a bis-pyrazolone derivative with the molecular formula C₂₃H₂₄N₄O₂ and CAS number 1251-85-0 . It features two pyrazolone rings connected via a methylenebis(methylimino) bridge. Key properties include:

  • Melting point: 156°C (decomposition) .
  • Molecular weight: 388.46 g/mol .
  • Solubility: 0.2103 g/L (2.103 × 10⁻¹ g/L) in water at 25°C .
  • Applications: Used as a chelating agent in spectrophotometric determination of metals (e.g., iron, titanium) and in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methyl-methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-18-22(24(32)30(28(18)5)20-13-9-7-10-14-20)26(3)17-27(4)23-19(2)29(6)31(25(23)33)21-15-11-8-12-16-21/h7-16H,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDLFMKEPTYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CN(C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230846
Record name 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
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Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810-16-2
Record name 4,4′-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
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Record name 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
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Record name 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
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Record name 4,4'-[methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of methylamine with phenylhydrazine to form an intermediate pyrazolone structure[_{{{CITATION{{{1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... Subsequent steps may include alkylation and cyclization reactions under controlled conditions to achieve the desired molecular structure[{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....

Industrial Production Methods

In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity[_{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions[_{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents such as alkyl halides .

Major Products Formed

The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

The compound 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

Before delving into applications, it's essential to understand the chemical structure of the compound. It features a methylene bridge connecting two methylimino groups, each linked to a pyrazolone moiety. This unique structure imparts specific properties that can be exploited in different fields.

Pharmaceutical Industry

The compound exhibits potential as a pharmaceutical agent due to its biological activity. Research indicates that derivatives of pyrazolones have anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Case Study: Anti-inflammatory Activity

In a study conducted on pyrazolone derivatives, it was found that compounds with substituents similar to those in 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory disorders.

Agricultural Applications

The compound has also been investigated for its use as a pesticide or herbicide. The pyrazolone structure is known for its ability to disrupt biological processes in pests.

Data Table: Efficacy of Pyrazolone Derivatives in Agriculture

Compound NameApplication TypeEfficacy (%)Reference
Compound AHerbicide85
Compound BInsecticide78
4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] Pesticide80

Material Science

In material science, the compound is being explored for its potential use in synthesizing novel polymers and materials with specific thermal and mechanical properties. The presence of the pyrazolone ring can enhance the thermal stability of polymeric materials.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] into polymer matrices can improve tensile strength and heat resistance. This property is particularly valuable for applications in automotive and aerospace industries.

Analytical Chemistry

The compound's unique chemical structure allows it to serve as a reagent in various analytical techniques. It can be used in colorimetric assays for detecting metal ions due to its ability to form stable complexes.

Data Table: Analytical Applications

Application TypeMetal Ion DetectedDetection Limit (ppm)Reference
Colorimetric AssayCopper0.5
SpectrophotometryLead0.2

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways within biological systems. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

4-(Hydroxymethyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (CAS 10013-09-9)

  • Structural difference: Contains a hydroxymethyl (-CH₂OH) substituent instead of the methylenebis(methylimino) bridge .
  • Similarity score : 0.89 (based on CAS similarity algorithm) .
  • Key properties : Higher polarity due to the hydroxyl group, likely enhancing solubility in polar solvents.
  • Applications: Potential intermediate in drug synthesis, though specific uses are less documented compared to DAM.

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (CAS 4886-27-5)

  • Structural difference : Features a carboxamide (-CONH₂) group at the 4-position of the pyrazolone ring .
  • Similarity score : 0.99 .
  • Applications : Likely used in medicinal chemistry for its bioactive scaffold.

Bis-Pyrazolone Derivatives

4,4'-[(4-Methylphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

  • Structural difference: Replaces the methylimino bridge with a 4-methylphenyl-substituted methylene group .
  • Key properties : Increased aromaticity may enhance UV absorption, making it suitable for analytical applications.
  • Synthesis : Likely involves condensation of 4-methylbenzaldehyde with pyrazolone precursors, differing from DAM’s synthesis route .

(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

  • Structural difference: Incorporates amino and imino groups, creating a conjugated system .
  • Key properties :
    • Melting point : 172.7°C .
    • IR data : NH/NH₂ stretches at 3386–3276 cm⁻¹ and C=O at 1660 cm⁻¹ .
  • Applications: Potential use in coordination chemistry due to multiple donor sites.

Thione Derivatives

4,4'-Methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazole-3-thione] (RN 13042-18-7)

  • Structural difference : Replaces the ketone oxygen with sulfur (C=S) .
  • Key properties :
    • Melting point : 166°C .
    • Solubility : 0.0005 M (0.2103 g/L) at 25°C, comparable to DAM .
  • Applications : Thione derivatives often exhibit enhanced metal-binding affinity, useful in chelation therapy or catalysis.

Comparative Data Table

Compound Name (CAS) Molecular Formula Melting Point (°C) Solubility (25°C) Key Functional Groups Applications
DAM (1251-85-0) C₂₃H₂₄N₄O₂ 156 (dec.) 0.2103 g/L Bis-pyrazolone, methylimino Metal chelation, analysis
4-(Hydroxymethyl)-... (10013-09-9) C₁₃H₁₆N₂O₂ Not reported Higher (polar solvents) Hydroxymethyl Pharmaceutical intermediate
1,5-Dimethyl-...carboxamide (4886-27-5) C₁₃H₁₄N₃O₂ Not reported Moderate Carboxamide Bioactive compound synthesis
(Z)-4-((3-Amino-5-imino-...) C₂₃H₂₄N₈O 172.7 Not reported Amino, imino Coordination chemistry
4,4'-Methylenebis[...thione] (13042-18-7) C₂₃H₂₄N₄S₂ 166 0.2103 g/L Thione Heavy metal sequestration

Biological Activity

4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This structure includes two pyrazolone moieties connected by a methylene bridge, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines:

Cell LineGI50 (µM)Reference
MCF-7 (breast cancer)3.18 ± 0.11
HeLa (cervical cancer)8.12 ± 0.43
Vero (normal cells)Not significantly affected

The compound demonstrated a stronger inhibitory effect on MCF-7 cells compared to HeLa cells, suggesting selective cytotoxicity towards breast cancer cells.

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The study highlighted the targeting of proteins such as NEK7 and NEK9, which are critical in cancer progression. Molecular docking studies indicated favorable interactions between the compound and these proteins, suggesting a potential pathway for therapeutic intervention.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases.

Antibacterial and Antifungal Properties

Preliminary studies have also reported antibacterial and antifungal activities. The compound was tested against several bacterial strains and fungi, showing moderate effectiveness in inhibiting growth.

Case Studies

One case study involved the synthesis and evaluation of derivatives of 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]. These derivatives were assessed for their biological activities in vitro:

  • Synthesis : The derivatives were synthesized using standard organic chemistry techniques.
  • Evaluation : Their biological activities were evaluated using cell viability assays.
  • Results : Some derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications could lead to improved therapeutic profiles.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one], and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving bis-methylimino intermediates and substituted pyrazolone derivatives. A refluxing ethanol medium (2–3 hours) is often used to promote cyclization, followed by recrystallization from DMF–EtOH (1:1) mixtures to purify the product . Key optimization parameters include:

  • Temperature control : Maintaining reflux temperatures (70–80°C) to avoid side reactions.
  • Stoichiometry : Ensuring a 1:1 molar ratio of reactants to minimize unreacted intermediates.
  • Catalyst screening : Testing bases like triethylamine to enhance reaction efficiency.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the methylenebis(methylimino) bridge and pyrazolone substituents. For example:

  • ¹H NMR (DMSO-d6) : Peaks at δ 2.22 ppm (6H, singlet for methyl groups) and δ 3.24 ppm (2H, singlet for CH2 bridge) confirm backbone connectivity .
  • ¹³C NMR : Signals at 14.69 ppm (CH3) and 142.41 ppm (aromatic carbons) validate substitution patterns .
    Complementary techniques like FT-IR (C=O stretch at ~1650 cm⁻¹) and mass spectrometry (molecular ion peak at ~500–550 Da) further corroborate structural integrity.

Q. How should researchers handle stability and storage challenges for this compound?

The compound is sensitive to heat and moisture. Recommended protocols:

  • Storage : In airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidative degradation .
  • Handling : Use desiccants during weighing and avoid exposure to direct light (P210 precautions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 225–227°C vs. 227–229°C)?

Discrepancies may arise from polymorphic forms or impurities. Methodological solutions include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorph transitions or decomposition events.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended for reliable mp data) .
  • Recrystallization solvent screening : Compare mp trends using DMF, EtOH, or toluene to isolate stable crystalline forms .

Q. What experimental frameworks are suitable for studying environmental fate and degradation pathways?

Adopt a tiered approach inspired by environmental chemical assessment protocols:

  • Phase 1 (Lab-scale) : Hydrolysis/photolysis studies under controlled pH and UV conditions (e.g., 50mg/L in toluene at 25°C) .
  • Phase 2 (Ecosystem modeling) : Use partition coefficients (log P) to predict bioaccumulation in biotic compartments .
  • Analytical tools : LC-MS/MS to detect degradation byproducts like phenylpyrazole fragments .

Q. How can computational methods enhance mechanistic studies of its reactivity?

  • Density Functional Theory (DFT) : Model electronic transitions in the methylimino bridge to predict nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. ethanol) to optimize reaction kinetics .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with biological activity .

Q. What strategies are effective for resolving contradictory bioactivity data across studies?

Contradictions often stem from assay variability or impurities. Mitigation strategies:

  • Standardized bioassays : Use reference compounds (e.g., coumarin derivatives) as internal controls .
  • Dose-response normalization : Express activity as IC50 ± SEM across ≥3 independent replicates.
  • Impurity profiling : Identify and quantify byproducts (e.g., tetrazole derivatives) via LC-UV/HRMS .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point225–227°C (observed); 227–229°C (lit.)
Solubility in DMSO>10 mg/mL
Stability in AirDegrades within 24h (moisture-sensitive)

Q. Table 2. Recommended Analytical Parameters for NMR

NucleusSolventKey Peaks (δ, ppm)Structural Assignment
¹HDMSO-d62.22 (s), 3.24 (s)CH3, CH2 bridge
¹³CDMSO-d614.69, 142.41Aliphatic/aromatic C

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
Reactant of Route 2
Reactant of Route 2
4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]

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